2-(Tributylstannyl)thiazole
Overview
Description
2-(Tributylstannyl)thiazole, also known as (Thiazol-2-yl)tributylstannane, is an organotin compound with the molecular formula C15H29NSSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used as a reagent in organic synthesis, particularly in the Stille cross-coupling reactions .
Scientific Research Applications
2-(Tributylstannyl)thiazole has significant applications in scientific research, particularly in the field of organic synthesis:
Safety and Hazards
2-(Tributylstannyl)thiazole should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is moisture-sensitive and should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It is toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure .
Relevant Papers There are several papers that discuss the synthesis and biological activity of thiazoles . These papers cover the literature documents available on the chemistry of preparation of thiazoles and the biological activities of certain thiazoles . The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .
Mechanism of Action
Target of Action
It is known to be a reagent used for the arylation of thiazole by stille cross-coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, and thiazole is a heterocyclic compound that is often found in various biologically active molecules.
Mode of Action
2-(Tributylstannyl)thiazole interacts with its targets through a process known as Stille cross-coupling . This reaction involves the coupling of an organotin compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst. The result is a new carbon-carbon bond, allowing for the construction of complex organic molecules.
Pharmacokinetics
Its physical properties such as boiling point (307-309 °c), density (11900 g/mL at 25 °C), and refractive index (n20/D 15200) have been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)thiazole can be synthesized through the reaction of thiazole with tributyltin chloride in the presence of a base such as n-butyllithium. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between thiazole and tributyltin chloride. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Tributylstannyl)thiazole primarily undergoes substitution reactions, particularly in the context of Stille cross-coupling reactions. This involves the coupling of the organotin compound with various halides in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), halides (e.g., aryl halides, vinyl halides)
Major Products: The major products of these reactions are substituted thiazoles, which can be further utilized in the synthesis of more complex organic molecules .
Comparison with Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tri-n-butylstannyl)oxazole
- 2-(Tributylstannyl)thiophene
Comparison: 2-(Tributylstannyl)thiazole is unique due to the presence of both sulfur and nitrogen in its heterocyclic ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Compared to its analogs like 2-(Tributylstannyl)pyridine and 2-(Tri-n-butylstannyl)oxazole, the thiazole derivative may offer different electronic properties and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
tributyl(1,3-thiazol-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFQGMXQCSPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376849 | |
Record name | 2-(Tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121359-48-6 | |
Record name | 2-(Tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(1,3-thiazol-2-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.